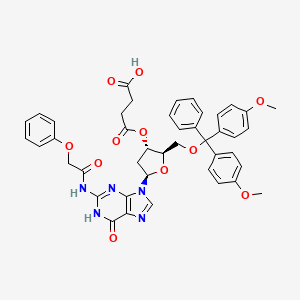

5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine-3'-O-succinate

Beschreibung

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a phenoxyacetyl group at the N2 position, and a succinate ester at the 3’-hydroxyl position. These modifications make it a valuable intermediate in the preparation of DNA and RNA sequences for various research and therapeutic applications.

Eigenschaften

IUPAC Name |

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-oxo-2-[(2-phenoxyacetyl)amino]-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H41N5O11/c1-54-30-17-13-28(14-18-30)43(27-9-5-3-6-10-27,29-15-19-31(55-2)20-16-29)57-24-34-33(59-38(52)22-21-37(50)51)23-36(58-34)48-26-44-39-40(48)46-42(47-41(39)53)45-35(49)25-56-32-11-7-4-8-12-32/h3-20,26,33-34,36H,21-25H2,1-2H3,(H,50,51)(H2,45,46,47,49,53)/t33-,34+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNDOBMBTBULGR-GABYNLOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate typically involves multiple steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyguanosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

Protection of the N2 Position: The N2 position is protected by reacting the intermediate with phenoxyacetic anhydride in the presence of a base like triethylamine.

Formation of the 3’-O-Succinate Ester: The final step involves the esterification of the 3’-hydroxyl group with succinic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Detritylation: The removal of the 4,4’-dimethoxytrityl group is a common reaction, typically achieved using acidic conditions such as dichloroacetic acid.

Deprotection of N2 Position: The phenoxyacetyl group can be removed under basic conditions, often using ammonia or methylamine.

Ester Hydrolysis: The succinate ester can be hydrolyzed to yield the free 3’-hydroxyl group using mild acidic or basic conditions.

Common Reagents and Conditions

Acidic Reagents: Dichloroacetic acid, trichloroacetic acid for detritylation.

Basic Reagents: Ammonia, methylamine for deprotection of the N2 position.

Catalysts: Dimethylaminopyridine (DMAP) for esterification reactions.

Major Products

Detritylation: Yields the free 5’-hydroxyl group and 4,4’-dimethoxytrityl carbocation.

Deprotection: Yields the free N2 position.

Ester Hydrolysis: Yields the free 3’-hydroxyl group.

Wissenschaftliche Forschungsanwendungen

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate is widely used in the field of oligonucleotide synthesis. Its applications include:

DNA and RNA Synthesis: Used as a building block in the automated synthesis of oligonucleotides.

Antisense and siRNA Research: Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing.

Therapeutic Applications: Investigated for use in therapeutic oligonucleotides targeting specific genetic sequences.

Diagnostic Tools: Employed in the creation of probes and primers for diagnostic assays.

Wirkmechanismus

The primary mechanism of action for 5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate involves its incorporation into oligonucleotides. The protecting groups are sequentially removed during the synthesis process, allowing for the formation of phosphodiester bonds between nucleotides. This compound does not have a direct biological target but serves as a crucial intermediate in the synthesis of biologically active oligonucleotides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine: Lacks the N2-phenoxyacetyl and 3’-O-succinate modifications.

5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine: Similar but with an isobutyryl group at the N2 position.

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: A thymidine analog with similar protecting groups.

Uniqueness

The unique combination of protecting groups in 5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate provides enhanced stability and specificity during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high fidelity and efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.